molecular formula C16H19N B1314396 N-Benzyl-2,4,6-trimethylaniline CAS No. 60882-91-9

N-Benzyl-2,4,6-trimethylaniline

Cat. No. B1314396
CAS RN: 60882-91-9
M. Wt: 225.33 g/mol
InChI Key: JMUDYTLZQVUDLG-UHFFFAOYSA-N
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Description

N-Benzyl-2,4,6-trimethylaniline, also known as BMA, is a chemical compound that has shown potential for various applications in scientific research and industry. It is an aromatic amine that is of commercial interest as a precursor to dyes .


Synthesis Analysis

The synthesis of N-Benzyl-2,4,6-trimethylaniline involves the benzylation and benzoylation of certain ring substituted anilines to produce benzyl and benzoyl derivatives . The methods employed yield the desired secondary anilines together with corresponding amides .


Molecular Structure Analysis

The molecular formula of N-Benzyl-2,4,6-trimethylaniline is C16H19N . It has a molecular weight of 225.33 g/mol .


Chemical Reactions Analysis

The kinetics of oxidation of 2,4,6-trimethylaniline hydrochloride with ammonia peroxydisulfate in an aqueous solution was studied by the potentiometric method . It was shown that the reaction proceeds as the second order process .


Physical And Chemical Properties Analysis

N-Benzyl-2,4,6-trimethylaniline has a molecular weight of 225.33 g/mol . The boiling point is predicted to be 349.3±11.0 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-benzyl-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDYTLZQVUDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537415
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,4,6-trimethylaniline

CAS RN

60882-91-9
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of methyl groups in N-Benzyl-2,4,6-trimethylaniline affect its metabolism compared to similar compounds with halogen substituents?

A: The research indicates that the metabolic pathway of N-benzyl-substituted anilines is significantly influenced by the nature of the substituents on the aromatic rings. Specifically, N-Benzyl-2,4,6-trimethylaniline undergoes both amide and nitrone formation, along with dealkylation. [] This is in contrast to N-benzyl-2,4,6-trihalogenoanilines, which are primarily metabolized via N-debenzylation. [] This difference suggests that the methyl groups in N-Benzyl-2,4,6-trimethylaniline, being electron-donating groups, alter the electron density of the molecule, potentially making it more susceptible to oxidative metabolism pathways leading to amide and nitrone formation.

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